molecular formula C19H15BrN2O6S B302207 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Katalognummer B302207
Molekulargewicht: 479.3 g/mol
InChI-Schlüssel: QLUKXFOLSXSHKM-IUXPMGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as BNTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. In

Wirkmechanismus

The mechanism of action of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione varies depending on the disease being studied. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. It also inhibits angiogenesis by suppressing the VEGF/VEGFR pathway. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione activates the AMPK pathway by increasing the AMP/ATP ratio, leading to increased glucose uptake and insulin sensitivity. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione reduces amyloid-beta accumulation by inhibiting the beta-secretase enzyme and promoting amyloid-beta clearance.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione inhibits cell proliferation and induces apoptosis, leading to tumor growth inhibition. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione improves glucose tolerance and insulin sensitivity, leading to better glycemic control. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione reduces amyloid-beta accumulation and improves cognitive function, leading to better memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and selectivity towards specific targets. It also has a relatively low toxicity profile, making it a safer option for in vivo studies. However, one of the limitations of using 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in different cancer types. In diabetes research, more studies are needed to investigate the long-term effects of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione on glycemic control and insulin sensitivity. In Alzheimer's disease research, more studies are needed to determine the optimal dosage and treatment duration for 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione in human trials. Additionally, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione could also be studied for its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders.

Synthesemethoden

The synthesis of 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione involves the condensation reaction between 2-nitro-4,5-dimethoxybenzaldehyde and 3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization to obtain pure 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In Alzheimer's disease research, 3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.

Eigenschaften

Produktname

3-(4-Bromobenzyl)-5-{2-nitro-4,5-dimethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Molekularformel

C19H15BrN2O6S

Molekulargewicht

479.3 g/mol

IUPAC-Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15BrN2O6S/c1-27-15-7-12(14(22(25)26)9-16(15)28-2)8-17-18(23)21(19(24)29-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8-

InChI-Schlüssel

QLUKXFOLSXSHKM-IUXPMGMMSA-N

Isomerische SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC

Kanonische SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.